

Introduction: The Strategic Importance of Fluorinated Building Blocks

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Compound of Interest

Compound Name: 4-Chloro-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B154575

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The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This has led to a surge in the development and application of fluorinated building blocks in medicinal chemistry and materials science.[1] **4-Chloro-3-(trifluoromethyl)benzoyl chloride** (CAS No: 1735-55-3) is a prime example of such a strategic intermediate. Its trifluoromethyl group (-CF₃) and chloro-substituent on the benzoyl chloride scaffold offer a unique combination of reactivity and functionality, making it a valuable tool for synthetic chemists.[2][3] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a drug molecule, while the acyl chloride provides a reactive handle for forming amide, ester, and other linkages.[1]

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical characteristics of **4-Chloro-3-(trifluoromethyl)benzoyl chloride** is paramount for its effective and safe use in a laboratory setting.

Property	Value	Source
CAS Number	1735-55-3	[4] [5] [6]
Molecular Formula	C8H3Cl2F3O	[4]
Molecular Weight	243.01 g/mol	[4]
Appearance	Solid	
Purity	Typically ≥97%	
Boiling Point	236.3 ± 40.0 °C (Predicted)	[4]
Density	1.506 ± 0.06 g/cm ³ (Predicted)	[4]
Flash Point	96.7 ± 27.3 °C	[4]
InChI Key	ODPJRBXAGAUQAW-UHFFFAOYSA-N	[4]

These properties indicate that **4-Chloro-3-(trifluoromethyl)benzoyl chloride** is a relatively stable compound under standard conditions, though its reactivity as an acyl chloride necessitates careful handling to prevent hydrolysis.

Commercial Availability and Sourcing

Identifying a reliable commercial supplier is a critical first step for any research or development project. A number of chemical manufacturers and distributors offer **4-Chloro-3-(trifluoromethyl)benzoyl chloride**, primarily based in China, the USA, and Europe. When selecting a supplier, researchers should consider not only the purity and price but also the availability of comprehensive technical and safety documentation, as well as the supplier's track record for quality and consistency.

Table of Commercial Suppliers:

Supplier	Location	Notes
Sigma-Aldrich (Merck)	Global	A well-established supplier for research quantities, often with detailed documentation available online.
Apollo Scientific	United Kingdom	Offers the compound with a stated purity of 97%.
Meryer (Shanghai) Chemical Technology Co., Ltd.	China	A supplier based in a key manufacturing region for specialty chemicals. ^[7]
CHEMLYTE SOLUTIONS CO.,LTD	China	A manufactory with several years of experience in providing this product. ^[4]
BLD Pharm	Global	Lists the compound and related trifluoromethyl-containing benzoyl chlorides. ^[8]

It is always recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the material before use.

Health and Safety Considerations: A Self-Validating Protocol

Given its classification as a corrosive substance, stringent safety protocols must be followed when handling **4-Chloro-3-(trifluoromethyl)benzoyl chloride**.

Hazard Identification and Personal Protective Equipment (PPE)

- Hazards: Causes severe skin burns and eye damage (H314). It is also moisture-sensitive and contact with water can liberate toxic gas.^[9]

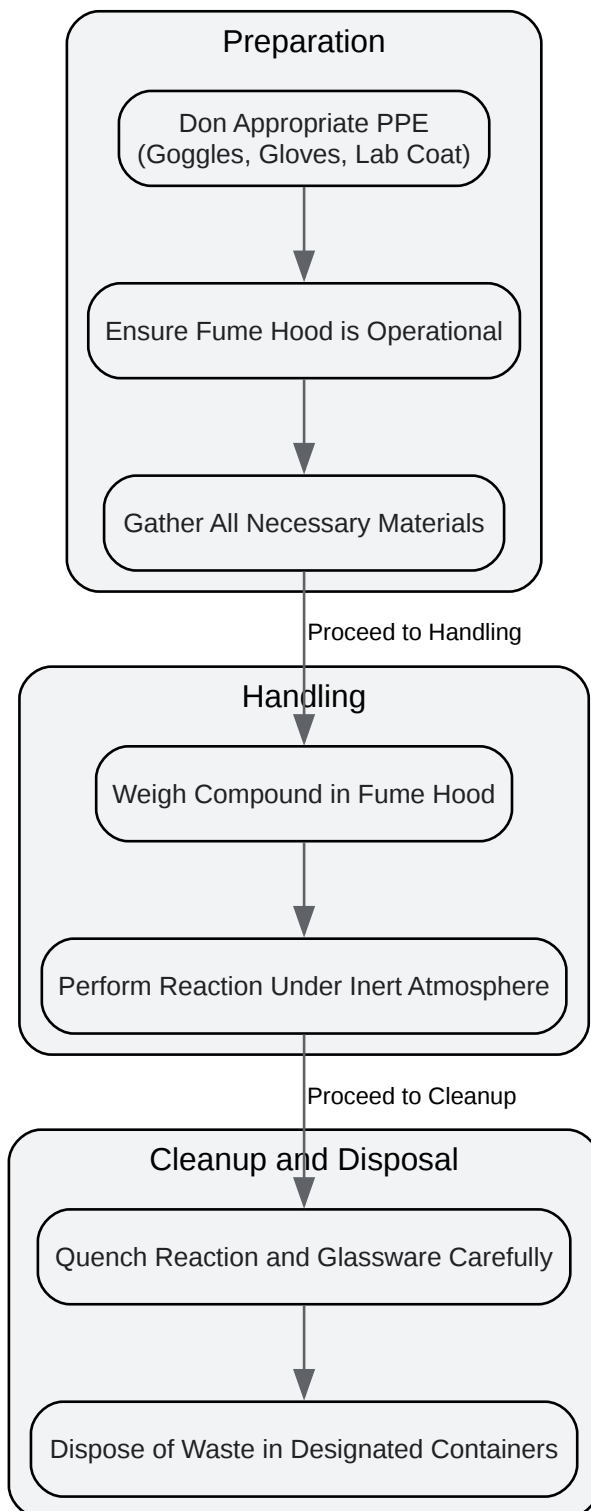
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and ensure full body coverage.
 - Respiratory Protection: Work in a well-ventilated fume hood. If the substance is aerosolized, a respirator may be necessary.

Safe Handling and Storage

- Handling: Handle in a well-ventilated area, preferably a chemical fume hood.^[4] Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols.^[4]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^[4] Keep away from incompatible materials such as water, strong oxidizing agents, strong acids, and strong bases.^[9] The storage temperature is typically ambient.

The following DOT script visualizes a logical workflow for the safe handling of **4-Chloro-3-(trifluoromethyl)benzoyl chloride**.

Workflow for Safe Handling

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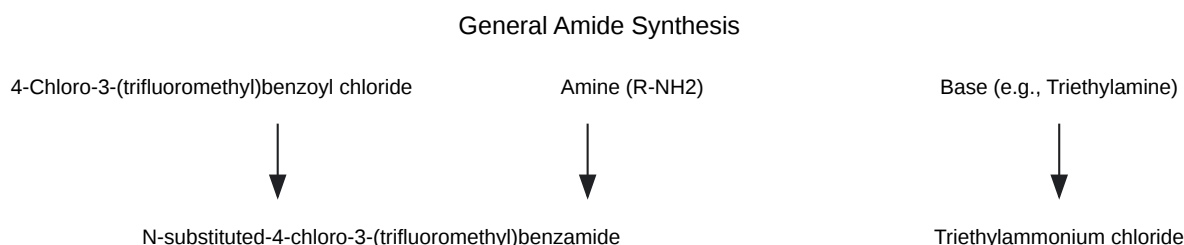
Caption: A logical workflow for the safe handling of **4-Chloro-3-(trifluoromethyl)benzoyl chloride**.

Applications in Organic Synthesis: A Focus on Amide Bond Formation

4-Chloro-3-(trifluoromethyl)benzoyl chloride is a versatile reagent for introducing the 4-chloro-3-(trifluoromethyl)benzoyl moiety into a molecule. One of its most common applications is in the formation of amide bonds through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

General Reaction Scheme

The reaction of **4-Chloro-3-(trifluoromethyl)benzoyl chloride** with a generic amine ($R-NH_2$) proceeds via nucleophilic acyl substitution to form the corresponding amide. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.



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Caption: General reaction scheme for amide synthesis using **4-Chloro-3-(trifluoromethyl)benzoyl chloride**.

Exemplary Protocol: Synthesis of an N-Aryl Benzamide

The following is a representative, self-validating protocol for the synthesis of an N-aryl benzamide, a common structural motif in bioactive molecules.

Materials:

- **4-Chloro-3-(trifluoromethyl)benzoyl chloride**
- Aniline (or a substituted aniline)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
- **Addition of Acyl Chloride:** Slowly add a solution of **4-Chloro-3-(trifluoromethyl)benzoyl chloride** (1.05 eq) in dichloromethane to the stirred amine solution at 0 °C (ice bath). The slow addition is crucial to control the exothermicity of the reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
- **Workup:**
 - Quench the reaction by adding water.

- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes excess triethylamine, the bicarbonate wash removes any unreacted acyl chloride and acidic byproducts, and the brine wash aids in the separation of the aqueous and organic layers.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-aryl benzamide.

Self-Validation: The success of this protocol can be validated at each step. The formation of a precipitate (triethylammonium chloride) upon addition of the acyl chloride is an initial indicator of reaction. TLC analysis provides a definitive measure of reaction completion. The final product's identity and purity can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Role in Drug Discovery: The Case of Sorafenib

A prominent example of the application of a related isocyanate intermediate, derived from a similar precursor, is in the synthesis of Sorafenib, an oral multi-kinase inhibitor used in the treatment of primary kidney and liver cancer.^{[10][11]} The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.^[11] This highlights the importance of the 4-chloro-3-(trifluoromethyl)phenyl moiety in the design of targeted cancer therapies.

Conclusion

4-Chloro-3-(trifluoromethyl)benzoyl chloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern allows for the introduction of desirable physicochemical properties into target molecules. A thorough understanding of its properties, safe handling procedures, and reactivity is essential for its effective utilization in research and development. By partnering with reputable commercial suppliers and adhering to rigorous safety protocols, researchers can confidently leverage the synthetic potential of this important chemical intermediate.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of Fluorinated Building Blocks]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154575#commercial-suppliers-of-4-chloro-3-trifluoromethyl-benzoyl-chloride]

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